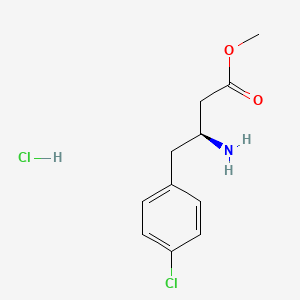
methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2·HCl It is a derivative of butanoic acid and contains an amino group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride typically involves the esterification of the corresponding acid, followed by the introduction of the amino group. One common method involves the reaction of 4-chlorophenylacetic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4). The final step involves the esterification of the amine with methanol in the presence of hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(4-chlorophenyl)butanoate
- Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropan-amides
Uniqueness
Methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a chlorophenyl group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research applications .
Properties
Molecular Formula |
C11H15Cl2NO2 |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
ADTVJESKHUZDRU-PPHPATTJSA-N |
Isomeric SMILES |
COC(=O)C[C@H](CC1=CC=C(C=C1)Cl)N.Cl |
Canonical SMILES |
COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















